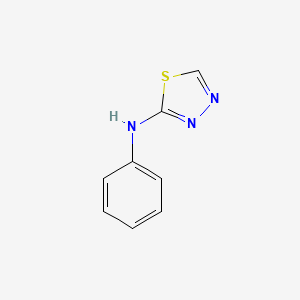

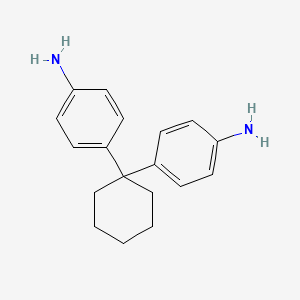

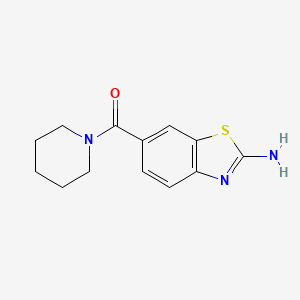

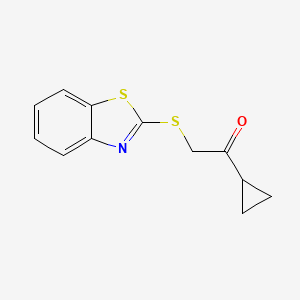

![molecular formula C14H9Br2ClO2 B1270443 3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde CAS No. 261633-40-3](/img/structure/B1270443.png)

3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar complex organic molecules often involves multi-step reactions, starting from simpler aromatic compounds. For example, Tuoping Hu (2006) described the preparation of a related compound through the reaction of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and 4-(4-chlorobenzyl)oxy)benzaldehyde, highlighting the versatile nature of benzaldehyde derivatives in organic synthesis (Tuoping Hu, 2006).

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is characterized by their ability to form stable conformations and engage in intramolecular interactions. For instance, the crystal packing of some derivatives is consolidated by intermolecular C—H⋯O hydrogen bonds, as shown in the study by Xiao-Ya Wang et al. (2008), which discusses the structural aspects of a Schiff base unit derived from benzaldehyde (Xiao-Ya Wang, Guo-Biao Cao, Tao Yang, 2008).

Chemical Reactions and Properties

Benzaldehyde derivatives participate in various chemical reactions, showcasing a range of reactivities based on their functional groups. The study by B. B. Sarma et al. (2015) demonstrates the oxygenation of methylarenes to benzaldehyde derivatives, presenting a sustainable method with high atom economy and efficiency (B. B. Sarma, I. Efremenko, R. Neumann, 2015).

Physical Properties Analysis

The physical properties of 3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde, such as melting point, boiling point, solubility, and crystal structure, can be inferred from studies on similar compounds. These properties are essential for handling the compound and predicting its behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for undergoing a range of chemical transformations, are crucial for its application in synthetic chemistry. The work by M. B. Gazizov et al. (2016) on synthesizing and exploring the reactivity of a dibromomethylbenzenecarbaldehyde derivative provides insight into the versatility of benzaldehyde derivatives in chemical synthesis (M. B. Gazizov, S. Ivanova, L. R. Bagauva, R. Khairullin, R. Z. Musin, 2016).

Scientific Research Applications

Schiff Base Formation and Crystal Structure Analysis

- The compound has been used in the synthesis of a Schiff base, formed by reacting with 4-hydroxy-benzohydrazide. This process results in a structure with significant hydrogen bonding, forming layers parallel to the bc plane, which is noteworthy for its crystallographic properties (Xiao-Ya Wang, Guo-Biao Cao, & Tao Yang, 2008).

Catalysis and Oxidation Processes

- It is involved in the oxidation process of benzyl alcohol to benzaldehyde. This is significant in industries like cosmetics, perfumery, and pharmaceuticals, where benzaldehyde is a critical component (Rajesh Sharma, K. Soni, & A. Dalai, 2012).

- In another study, it contributed to the development of an efficient method for oxidizing benzyl alcohols to benzaldehydes, showcasing its role in selective and high-yield chemical transformations (Zhongzhou Li, Wei Zhu, Jinlong Bao, & Xinzhuo Zou, 2014).

Synthesis of Complex Compounds

- Utilized in the synthesis of amorfrutins A and B, where it serves as a starting material, highlighting its role in creating compounds with potential cytotoxicity against human tumor cell lines (Benjamin Brandes, Sophie Hoenke, M. Türk, et al., 2020).

Photocatalysis Research

- It plays a role in the photocatalytic conversion of benzyl alcohol to benzaldehyde, an environmentally friendly and efficient process important in green chemistry (M. J. Lima, Adrián M. T. Silva, Cláudia G. Silva, & J. Faria, 2017).

Medical Applications

- Research indicates its potential in increasing the oxygen affinity of human hemoglobin and inhibiting the sickling of sickle erythrocytes, which could be significant in treating sickle cell disease (C. Beddell, P. Goodford, G. Kneen, et al., 1984).

- In cancer research, derivatives of benzyloxybenzaldehyde, including 3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde, have shown significant activity against the HL-60 cell line, suggesting its role in developing anticancer drugs (Chin-Fen Lin, Jai-Sing Yang, Chiung-Yun Chang, et al., 2005).

Safety And Hazards

properties

IUPAC Name |

3,5-dibromo-4-[(2-chlorophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br2ClO2/c15-11-5-9(7-18)6-12(16)14(11)19-8-10-3-1-2-4-13(10)17/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTZSBCQUZOQFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)C=O)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br2ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363468 |

Source

|

| Record name | 3,5-dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde | |

CAS RN |

261633-40-3 |

Source

|

| Record name | 3,5-dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

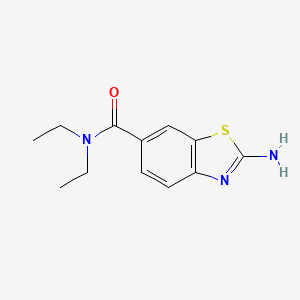

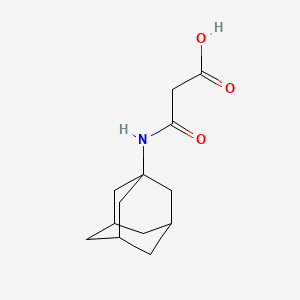

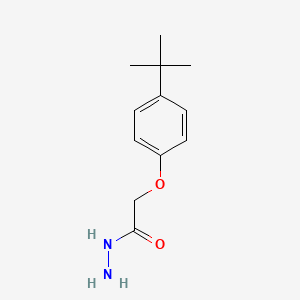

![5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1270365.png)